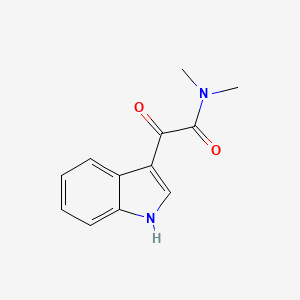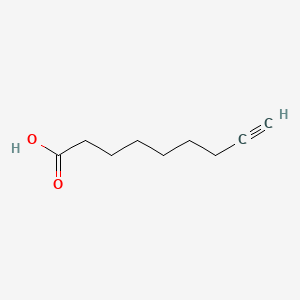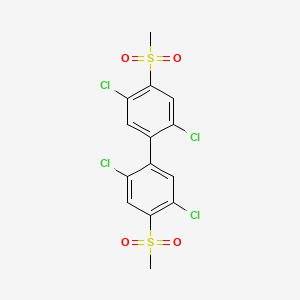
4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',5,5'-tetrachloro-4,4'-bis(methylsulfonyl)biphenyl is an member of the class of biphenyls that is 2,2',5,5'-tetrachlorobiphenyl in which the 4 and 4' positions are substituted by methylsulfonyl groups. It is a sulfone, a member of biphenyls and a dichlorobenzene. It derives from a 2,2',5,5'-tetrachlorobiphenyl.
Aplicaciones Científicas De Investigación
Antiestrogenic Effects in Bioassay Systems
A study by Letcher et al. (2002) investigated the antiestrogenic effects of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs), including compounds structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. These metabolites showed a congener- and concentration-dependent antagonism of estrogen-induced gene expression in several cell-based bioassay systems, suggesting potential environmental impacts as antiestrogens in wildlife and humans (Letcher et al., 2002).
Applications in Polymer Science
Sulfonated Poly(ether sulfone)s for Fuel Cells : Matsumoto et al. (2009) synthesized new sulfonated poly(ether sulfone)s for fuel cell applications. These polymers formed well-defined phase-separated structures conducive for efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).
Synthesis and Transformations in Organic Chemistry : Rosentsveig et al. (2008) explored the synthetic opportunities of bisazomethines obtained from reactions involving compounds structurally similar to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, demonstrating various nucleophile additions and C-amidoalkylation reactions (Rosentsveig et al., 2008).
Advanced Polymer Synthesis : Zhen (2007) reported on the synthesis of 4,4'-Bis(4-chloroformylphenoxy)diphenylsulfone, a compound structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, indicating its potential for creating advanced polymers (Zhen, 2007).
Development of Polyamides and Poly(amide-imide)s : Saxena et al. (2003) discussed the synthesis of polyamides and poly(amide-imide)s derived from compounds related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, highlighting their potential in creating materials with desirable thermal and solubility properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Copolymer Synthesis for Advanced Technologies : Cai et al. (2011) synthesized copolymers for advanced technologies using monomers structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. These copolymers exhibited excellent thermal stability and resistance to acidity, alkali, and organic solvents (Cai, Zhu, Xiao, Ding, & Song, 2011).
Propiedades
Número CAS |
66640-68-4 |
|---|---|
Fórmula molecular |
C14H10Cl4O4S2 |
Peso molecular |
448.2 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3 |
Clave InChI |
RDBKPLOYRMCFIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Otros números CAS |
66640-68-4 |
Sinónimos |
4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl BMSTBP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



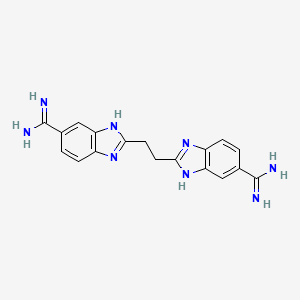

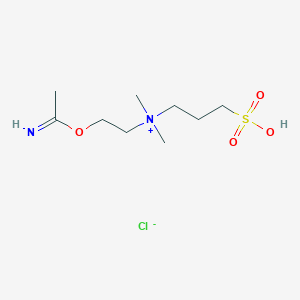
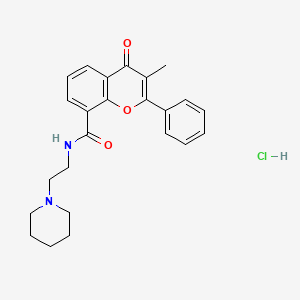
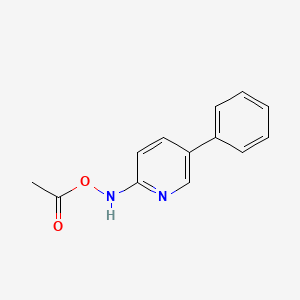
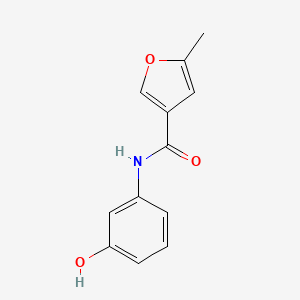

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
